
Methyl 3-phenylpicolinate
Overview
Description
Methyl 3-phenylpicolinate is a methyl ester derivative of 3-phenylpicolinic acid, characterized by a pyridine ring substituted with a phenyl group at the 3-position and a carboxylate ester at the 2-position. Its molecular formula is inferred as C₁₃H₁₁NO₂ (molecular weight: 213.23 g/mol), derived from analogous picolinate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3-phenylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenylpicolinate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-phenylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-phenylpicolinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active picolinic acid, which can then interact with metal ions or enzymes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 3-phenylpicolinate with four analogs, highlighting substituent effects, physicochemical properties, and applications.
Comparative Data Table
Methyl 3-(4-Chlorophenyl)picolinate
- Chlorine’s electron-withdrawing nature may reduce reactivity in nucleophilic substitutions.
Methyl 3-Formylpicolinate
- The formyl group introduces electrophilic reactivity, enabling condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or heterocycles .
- Lower molecular weight (165.15 g/mol) suggests higher volatility than phenyl-substituted analogs.
Methyl 3-Fluoro-5-Hydroxypicolinate
- Fluorine enhances metabolic stability and bioavailability in drug candidates, while the hydroxyl group enables hydrogen bonding, improving solubility .
- Dual substitution (fluoro and hydroxyl) balances lipophilicity and polarity.
Methyl 3-Amino-6-Methoxypicolinate
- The amino group facilitates hydrogen bonding and participation in coupling reactions (e.g., amide formation), whereas the methoxy group donates electron density, stabilizing the pyridine ring .
- Restricted to laboratory use due to safety protocols.
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CHO) reduce pyridine ring electron density, affecting coordination chemistry and catalytic activity. Conversely, electron-donating groups (e.g., -OCH₃) enhance aromatic stability .
- Solubility: Hydroxyl and amino groups improve aqueous solubility, critical for pharmaceutical formulations, while phenyl and chloro substituents favor nonpolar media .
- Synthetic Utility: Formyl and amino derivatives serve as versatile intermediates for constructing complex molecules, such as kinase inhibitors or fluorescent probes .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for Methyl 3-phenylpicolinate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common routes include esterification of 3-phenylpicolinic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For purity, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are recommended. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Verify aromatic proton signals (δ 7.2–8.5 ppm for phenyl/pyridine rings) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 229.1) and fragmentation patterns.
- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹). Cross-reference with literature data .
Q. What are the primary biological or pharmacological screening models for this compound?
- Methodological Answer : Prioritize in vitro assays such as:
- Enzyme inhibition (e.g., kinases, esterases) using fluorogenic substrates.
- Cytotoxicity (MTT assay on cancer cell lines like HeLa or HEK293).
- Solubility and stability studies (HPLC monitoring in PBS at 37°C). Include positive controls (e.g., staurosporine for cytotoxicity) and statistical validation (triplicate runs, ANOVA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time) or impurity interference. Conduct:
- Comparative assays : Replicate studies under standardized conditions (e.g., CLSI guidelines).
- Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple concentrations.
- Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity or metabolomics to identify off-target effects. Publish raw data and statistical methods transparently .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Systematic substitution : Modify phenyl/pyridine substituents (e.g., electron-withdrawing groups at position 4) and assess activity shifts.
- Computational modeling : Perform DFT (density functional theory) to predict electronic effects or molecular docking (AutoDock Vina) to map binding poses.
- Meta-analysis : Aggregate data from published analogs to identify pharmacophore trends. Use tools like ChemAxon or Schrödinger Suite .
Q. How should researchers design experiments to address the environmental stability of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis kinetics : Monitor degradation at varying pH (2–10) and temperatures (25–50°C) via LC-MS.
- Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD guidelines). Report half-life (t₁/₂) and QSAR predictions .
Q. Methodological Challenges
Q. What are common pitfalls in characterizing this compound’s physicochemical properties, and how can they be mitigated?
- Answer : Errors in logP (partition coefficient) measurements often arise from inconsistent solvent systems. Use shake-flask method with octanol/water (pre-saturated) and validate via HPLC retention time correlation. For pKa determination, employ potentiometric titration with a GLpKa instrument .
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
- Answer : Combine synthetic chemistry with bioinformatics (e.g., PubChem BioAssay data mining) and materials science (e.g., MOF encapsulation for controlled release). Collaborate with toxicologists for ADMET profiling and regulatory compliance .
Q. Data Presentation Guidelines
Q. What are best practices for presenting spectral data and biological results in publications?
- Answer :
- Figures : Highlight key NMR/IR peaks with annotations (avoid overcrowding). Use color-coded dose-response curves.
- Tables : Include Rf values (TLC), retention times (HPLC), and statistical metrics (p-values, confidence intervals).
- Compliance : Follow IUPAC nomenclature and journal-specific guidelines (e.g., Medicinal Chemistry Research’s requirements for spectral data) .
Properties
IUPAC Name |
methyl 3-phenylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-11(8-5-9-14-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIGQCBBAWRHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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